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molecular formula C9H10FN3 B8776251 1H-Pyrazol-3-amine, 1-(3-fluorophenyl)-4,5-dihydro- CAS No. 6463-46-3

1H-Pyrazol-3-amine, 1-(3-fluorophenyl)-4,5-dihydro-

Cat. No. B8776251
M. Wt: 179.19 g/mol
InChI Key: IJSZHAHUVPRPJC-UHFFFAOYSA-N
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Patent
US04451479

Procedure details

A 1.38 g. amount of sodium metal is dissolved in 150 ml. of absolute ethanol, then 8.1 g. of m-fluorophenylhydrazine hydrochloride is added followed in 15 minutes by 2.75 g. of acrylonitrile. The reaction mixture is refluxed for 5 hours, then is evaporated to dryness in vacuo. Water is added and the separated solid is collected by filtration. The solid is dissolved in dichloromethane and the solution is passed through a short column of a hydrous magnesium silicate. The effluent is heated to reflux on a steam bath and hexane is added to precipitate a product. The solid is collected, dissolved in acetone, treated with activated charcoal and filtered. Hexane is added to the filtrate to crystallize 2.95 g. of the product of the Example as off-white needles, m.p. 146°-147° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
m-fluorophenylhydrazine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].Cl.[F:3][C:4]1[CH:5]=[C:6]([NH:10][NH2:11])[CH:7]=[CH:8][CH:9]=1.[C:12](#[N:15])[CH:13]=[CH2:14]>C(O)C>[NH2:15][C:12]1[CH2:13][CH2:14][N:10]([C:6]2[CH:7]=[CH:8][CH:9]=[C:4]([F:3])[CH:5]=2)[N:11]=1 |f:1.2,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Two
Name
m-fluorophenylhydrazine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.FC=1C=C(C=CC1)NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
is evaporated to dryness in vacuo
ADDITION
Type
ADDITION
Details
Water is added
FILTRATION
Type
FILTRATION
Details
the separated solid is collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The solid is dissolved in dichloromethane
TEMPERATURE
Type
TEMPERATURE
Details
The effluent is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux on a steam bath
ADDITION
Type
ADDITION
Details
hexane is added
CUSTOM
Type
CUSTOM
Details
to precipitate a product
CUSTOM
Type
CUSTOM
Details
The solid is collected
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in acetone
ADDITION
Type
ADDITION
Details
treated with activated charcoal
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
Hexane is added to the filtrate
CUSTOM
Type
CUSTOM
Details
to crystallize 2.95 g

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
NC1=NN(CC1)C1=CC(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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